molecular formula C15H18BrClN2O2 B1389716 5-[(2-Bromoacetyl)amino]-2-chloro-N-cyclohexylbenzamide CAS No. 1138442-67-7

5-[(2-Bromoacetyl)amino]-2-chloro-N-cyclohexylbenzamide

Cat. No. B1389716
M. Wt: 373.67 g/mol
InChI Key: PBJRRWYKYUKTKM-UHFFFAOYSA-N
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Description

The compound “5-[(2-Bromoacetyl)amino]-2-chloro-N-cyclohexylbenzamide” is a synthetic molecule with the molecular formula C15H18BrClN2O2 . It has a molecular weight of 373.67 .


Synthesis Analysis

The synthesis of similar compounds involves the use of modern peptide synthesis techniques . For instance, bromoacetyl and chloroacetyl moieties are stable under the reactions conditions used in t-butoxycarbonyl (tBOC)-based peptide chemistry, including the deprotection steps using anhydrous hydrogen fluoride at -5 to 0°C .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string ClC1=C (S (N) (=O)=O)C=C (C (CBr)=O)C=C1 . This representation provides a way to visualize the compound’s structure using chemical notation.


Chemical Reactions Analysis

Amines, such as the one present in this compound, are known to react rapidly with acid chlorides or acid anhydrides to form amides . These reactions typically take place rapidly at room temperature and provide high reaction yields .

properties

IUPAC Name

5-[(2-bromoacetyl)amino]-2-chloro-N-cyclohexylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrClN2O2/c16-9-14(20)18-11-6-7-13(17)12(8-11)15(21)19-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBJRRWYKYUKTKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=C(C=CC(=C2)NC(=O)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(2-Bromoacetyl)amino]-2-chloro-N-cyclohexylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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